molecular formula C16H24O7 B12073391 6-O-Methacryloyl-1,2

6-O-Methacryloyl-1,2

Cat. No.: B12073391
M. Wt: 328.36 g/mol
InChI Key: RKFOJTMVZFAYQE-UHFFFAOYSA-N
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Description

6-O-Methacryloyl-1,2 is a methacrylate derivative that has gained significant attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methacryloyl group attached to the 6th position of a sugar molecule, which imparts distinct reactivity and functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methacryloyl-1,2 typically involves the esterification of a hydroxyl group at the 6th position of a sugar molecule with methacryloyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an inert solvent like dichloromethane and maintaining the reaction mixture at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of methacrylate derivatives, including this compound, can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the reaction of methacryloyl chloride with the corresponding alcohol in a tubular reactor, with efficient mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions

6-O-Methacryloyl-1,2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-O-Methacryloyl-1,2 primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of stable polymeric structures. These polymers can interact with biological tissues, providing structural support and facilitating cell adhesion and proliferation. The molecular targets and pathways involved include the interaction of the polymer with cellular receptors and the extracellular matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Methacryloyl-1,2 is unique due to its specific structure, which allows for precise control over polymerization and functionalization. Compared to other methacrylate derivatives, it offers distinct advantages in terms of biocompatibility and versatility in various applications .

Properties

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3

InChI Key

RKFOJTMVZFAYQE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C

Origin of Product

United States

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